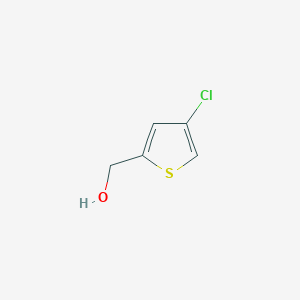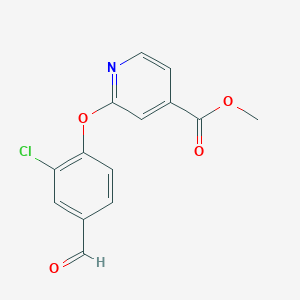
Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate
Übersicht
Beschreibung
“Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate” is a chemical compound with the molecular formula C14H10ClNO4 . It is used in various scientific research applications due to its unique structure.
Synthesis Analysis
The synthesis of “Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate” involves several substances including isonicotinic acid, methanol, sulfuric acid, and sodium carbonate . The compound is available for purchase from various suppliers .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate” consists of a pyridine ring attached to a methyl carboxylate . The molecular weight of the compound is 291.69 .Physical And Chemical Properties Analysis
“Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate” has a molecular weight of 291.69 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Allosteric Modifiers of Hemoglobin
A study by Randad et al. (1991) identified compounds structurally related to Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate as potent allosteric effectors of hemoglobin. These compounds were capable of decreasing the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. This research highlights the potential therapeutic applications of these compounds in managing conditions associated with oxygen supply depletion (Randad, Mahran, Mehanna, & Abraham, 1991).
Environmental Impact and Detection
Kimura et al. (2014) developed a method for the simultaneous analysis of several preservatives and antimicrobials, including 2-Phenoxyethanol, in water. This study highlights the environmental presence and potential impact of phenolic compounds, including those structurally similar to Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate, used in cosmetics and household detergents detected in river water (Kimura, Kameda, Yamamoto, Nakada, Tamura, Miyazaki, & Masunaga, 2014).
Electrochemical Incineration of Herbicides
A study by Boye et al. (2006) investigated the electrochemical degradation of herbicides structurally related to Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate, demonstrating the feasibility of using boron-doped diamond electrodes for the detoxification of water contaminated with such compounds. This research provides insight into the potential for environmental remediation applications, specifically the degradation of hazardous organic compounds in water (Boye, Brillas, Marselli, Michaud, Comninellis, Farnia, & Sandonà, 2006).
Metabolism and Bioavailability
Gonthier et al. (2003) discussed the bioavailability of chlorogenic acid, a compound with structural similarities to Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate, focusing on its metabolism by the gut microflora in rats. The study emphasized the significant role of microbial metabolism in the bioavailability of dietary polyphenols, which could have implications for understanding the metabolism and potential health effects of related compounds (Gonthier, Verny, Besson, Rémésy, & Scalbert, 2003).
Pest Management
Teulon et al. (2017) explored the use of Methyl isonicotinate, a compound related to Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate, as a non-pheromone semiochemical for thrips pest management. The study highlighted its potential in enhanced monitoring and management strategies for thrips in agriculture, demonstrating an application in pest control (Teulon, Davidson, Perry, Nielsen, Castañé, Bosch, Riudavets, van Tol, & de Kogel, 2017).
Eigenschaften
IUPAC Name |
methyl 2-(2-chloro-4-formylphenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-19-14(18)10-4-5-16-13(7-10)20-12-3-2-9(8-17)6-11(12)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZISUIHTDMLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154806 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601154806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate | |
CAS RN |
1415719-34-4 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601154806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



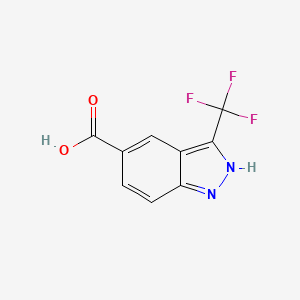
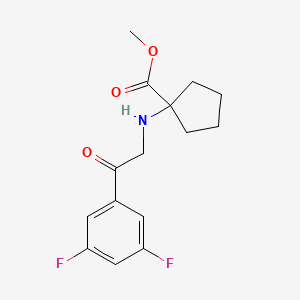
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)
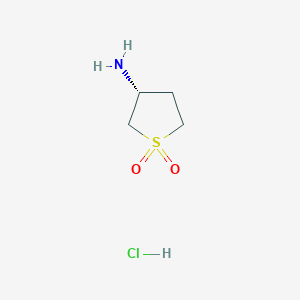
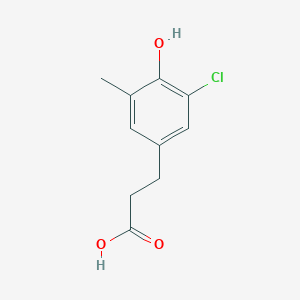
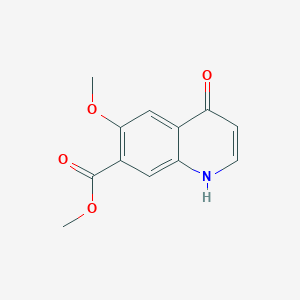
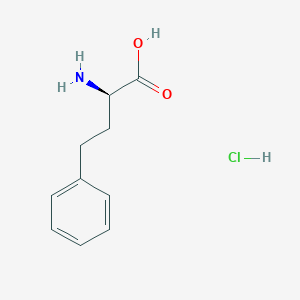
![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)
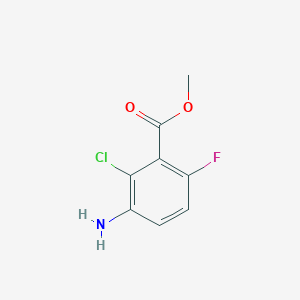
![4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1530536.png)
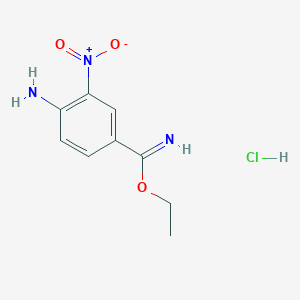
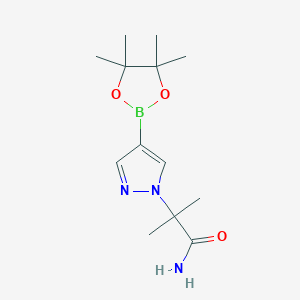
![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)
